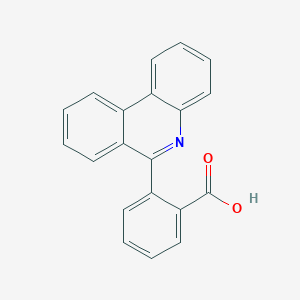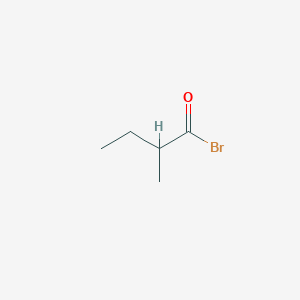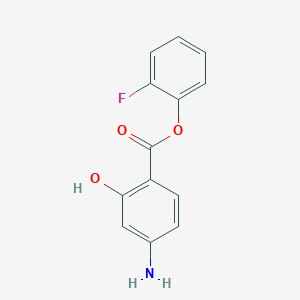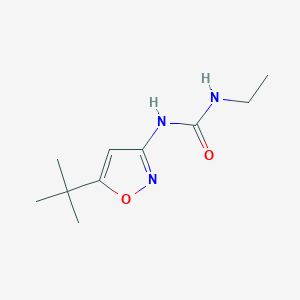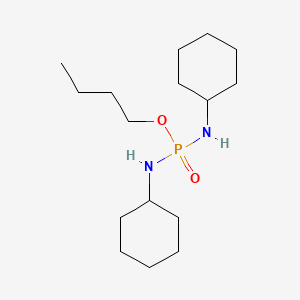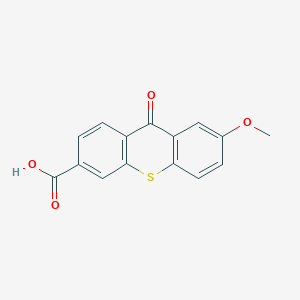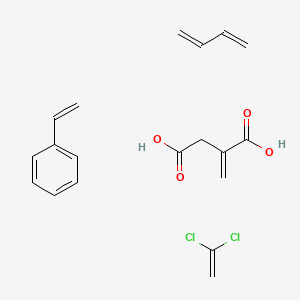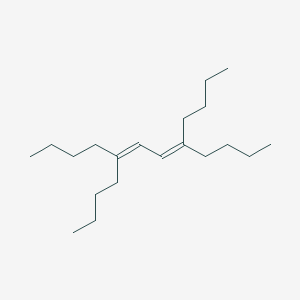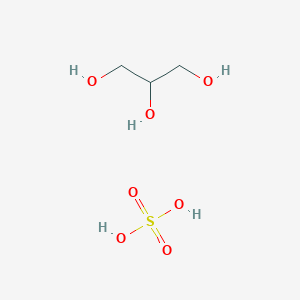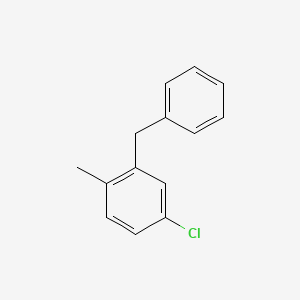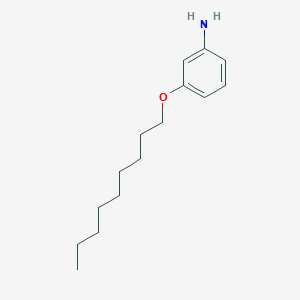
(1,1'-Biphenyl)-4-ol, 3,4',5-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- is an organic compound with the molecular formula C15H16O3 It is a derivative of biphenyl, where the biphenyl core is substituted with hydroxyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Hydroxylation: The hydroxyl group at the 4 position is introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and hydroxylation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Alcohols and other reduced forms.
Substituted Derivatives: Compounds with different functional groups replacing the methoxy or hydroxyl groups.
Applications De Recherche Scientifique
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of (1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,1’-Biphenyl)-4-ol, 3,4’,5-trihydroxy-: Similar structure but with hydroxyl groups instead of methoxy groups.
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethyl-: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
54961-04-5 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
2,6-dimethoxy-4-(4-methoxyphenyl)phenol |
InChI |
InChI=1S/C15H16O4/c1-17-12-6-4-10(5-7-12)11-8-13(18-2)15(16)14(9-11)19-3/h4-9,16H,1-3H3 |
Clé InChI |
MKDRXVRMAGKWEO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



